An In-depth Technical Guide to 2-Bromo-N-methylethanamine Hydrobromide
An In-depth Technical Guide to 2-Bromo-N-methylethanamine Hydrobromide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-N-methylethanamine hydrobromide (CAS 40052-63-9), a bifunctional molecule of significant interest in pharmaceutical and materials science research. The document details its core chemical and physical properties, reactivity, established synthetic protocols, and critical safety considerations. Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with practical insights to facilitate its effective and safe application in the laboratory.
Introduction and Strategic Importance
2-Bromo-N-methylethanamine hydrobromide is a valuable synthetic intermediate, prized for its dual reactivity. The structure incorporates a primary alkyl bromide, a potent electrophilic site susceptible to nucleophilic substitution, and a secondary amine (protonated as a hydrobromide salt), which can act as a nucleophile or a base once neutralized. This unique combination makes it a versatile building block for constructing more complex molecular architectures.
Its historical development stems from early 20th-century research into halogenated amines for organic transformations.[1] Today, its primary utility lies in the synthesis of nitrogen-containing heterocycles and as a linker in the development of novel pharmaceutical agents, including enzyme inhibitors and compounds active in the central nervous system.[1] This guide aims to serve as a definitive resource for harnessing the full synthetic potential of this compound.
Physicochemical and Spectroscopic Properties
A precise understanding of a compound's physical properties is foundational to its application. These parameters dictate appropriate storage conditions, solvent selection for reactions, and purification methodologies.
Core Properties
The key physicochemical data for 2-Bromo-N-methylethanamine hydrobromide are summarized below for rapid reference.
| Property | Value | Source(s) |
| CAS Number | 40052-63-9 | [2][3] |
| Molecular Formula | C₃H₉Br₂N (or C₃H₈BrN · HBr) | [2][4] |
| Molecular Weight | 218.92 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [1][5] |
| Solubility | Soluble in water | [1][6] |
| Storage Temperature | Room temperature, under inert atmosphere | |
| Stability | Hygroscopic; sensitive to moisture | [7] |
Spectroscopic Profile
While detailed spectral data is often proprietary or batch-specific, the expected spectroscopic signatures are as follows:
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¹H NMR (Proton NMR): The spectrum would be expected to show distinct signals corresponding to the N-methyl protons (a singlet or doublet depending on solvent and proton exchange), and two methylene (-CH₂-) groups, each appearing as triplets due to coupling with each other. The presence of the hydrobromide salt can lead to peak broadening, particularly for protons near the nitrogen atom.
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¹³C NMR (Carbon NMR): Three distinct carbon signals are expected: one for the methyl carbon and two for the ethyl chain carbons, with the carbon bonded to the bromine atom being significantly downfield.
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Mass Spectrometry (MS): The mass spectrum of the free base (C₃H₈BrN, MW 138.01 g/mol ) would show a characteristic isotopic pattern for a single bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio), with peaks at m/z 138 and 140.
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Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the secondary ammonium salt, C-H stretching, and a C-Br stretching band in the fingerprint region.
Chemical Reactivity and Mechanistic Considerations
The synthetic utility of 2-Bromo-N-methylethanamine stems from its two reactive centers. The choice of reaction conditions dictates which site is involved.
The Electrophilic Bromine Center: Nucleophilic Substitution
The primary alkyl bromide is an excellent electrophile for Sₙ2 reactions. The carbon-bromine bond is polarized, making the carbon atom susceptible to attack by a wide range of nucleophiles.
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Causality: The Sₙ2 mechanism is favored because it is a primary halide, which presents minimal steric hindrance to the backside attack of a nucleophile.[8] This pathway allows for the efficient formation of new carbon-heteroatom or carbon-carbon bonds.
Common Nucleophiles:
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Amines: Reaction with primary or secondary amines leads to the formation of diamines.
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Thiolates: Forms thioethers, which are important in various biologically active molecules.
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Alkoxides/Phenoxides: Yields ethers.
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Cyanide: Produces nitriles, which can be further hydrolyzed to carboxylic acids or reduced to amines.
The diagram below illustrates a generalized Sₙ2 reaction workflow.
Caption: Generalized Sₙ2 reaction pathway.
The Nucleophilic Amine Center
To utilize the amine as a nucleophile, it must first be deprotonated from its hydrobromide salt form. This is typically achieved by adding a non-nucleophilic base.
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Causality: The use of a hindered or non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) is critical. These bases are sterically bulky, preventing them from competing with the intended electrophile and acting as a nucleophile themselves. Their sole purpose is to neutralize the HBr salt, liberating the lone pair on the nitrogen to make it nucleophilic.
Once neutralized, the secondary amine can react with various electrophiles:
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Alkyl Halides: To form tertiary amines.
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Acyl Chlorides/Anhydrides: To form amides.
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Aldehydes/Ketones: To form enamines or, under reductive amination conditions, tertiary amines.
Synthesis and Purification Protocol
The most common and scalable synthesis involves the reaction of N-methylethanolamine with hydrobromic acid.[1][5] This method is effective because the hydroxyl group is protonated by the strong acid, turning it into a good leaving group (water), which is subsequently displaced by the bromide ion.
Step-by-Step Synthesis Protocol
This protocol is adapted from established procedures.[5]
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Reaction Setup: In a three-necked flask equipped with a thermometer and a dropping funnel, add a 47% aqueous solution of hydrobromic acid (approx. 4.8 equivalents).
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Cooling: Cool the flask in an ice-water bath to 0-5°C.
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Scientist's Note: This initial cooling is crucial to control the exothermic reaction that occurs upon addition of the amine.
-
-
Reactant Addition: Add N-methyl-2-hydroxyethylamine (1.0 equivalent) dropwise to the cooled HBr solution, ensuring the temperature remains below 10°C.
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Dehydration/Reaction: After the addition is complete, fit the flask for distillation. Gradually heat the reaction mixture to over 100°C to drive the reaction forward by continuously removing the water generated.
-
Scientist's Note: This step follows Le Châtelier's principle. Removing a product (water) shifts the equilibrium towards the formation of the desired 2-bromo-N-methylethanamine.
-
-
Crystallization: Once water removal is complete, add cold acetone (approx. 10 volumes) to the reaction mixture. Heat to reflux until the solution becomes clear.
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Isolation: Slowly cool the solution to 0°C to promote crystallization. Stir at this temperature for at least one hour.
-
Purification: Collect the resulting white solid by filtration, wash with a small amount of cold acetone, and dry under vacuum.
-
Self-Validation: The purity of the final product should be confirmed by melting point analysis and ¹H NMR spectroscopy to ensure the absence of starting material.
-
The logical workflow for this synthesis is depicted below.
Caption: Key stages of the synthesis protocol.
Safety, Handling, and Storage
Proper handling of 2-Bromo-N-methylethanamine hydrobromide is essential for laboratory safety.
-
Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[7][9] Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[7][9]
-
Handling: Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[7] Avoid formation of dust.[7]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[7] The material is hygroscopic and should be protected from moisture.[7] Store under an inert atmosphere for long-term stability.
-
Incompatibilities: Avoid strong oxidizing agents.[7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]
Conclusion
2-Bromo-N-methylethanamine hydrobromide is a robust and versatile chemical building block. Its bifunctional nature—a reactive electrophilic bromide and a nucleophilic secondary amine—provides chemists with a powerful tool for constructing complex molecules. By understanding its fundamental properties, reactivity, and handling requirements as detailed in this guide, researchers can confidently and safely leverage this compound to advance projects in drug discovery, materials science, and synthetic chemistry.
References
-
2-Bromoethylamine hydrobromide | C2H7Br2N | CID 2774217. (n.d.). PubChem. Retrieved from [Link]
-
2-Bromo-N-Methylethanamine HBr - CAS - 40052-63-9. (n.d.). Axios Research. Retrieved from [Link]
-
CAS Number 68439-46-3. (n.d.). PCC Group Product Portal. Retrieved from [Link]
-
2-Bromo-N-Methylethanamine HBr | CAS 40052-63-9. (n.d.). Veeprho. Retrieved from [Link]
-
25B-NBOMe. (n.d.). Wikipedia. Retrieved from [Link]
-
The hydrolysis of 2-bromo-2-methylpropane. (n.d.). RSC Education. Retrieved from [Link]
Sources
- 1. Buy 2-Bromo-N-methylethanamine hydrobromide | 40052-63-9 [smolecule.com]
- 2. 2-Bromo-N-Methylethanamine HBr - CAS - 40052-63-9 | Axios Research [axios-research.com]
- 3. veeprho.com [veeprho.com]
- 4. 40052-63-9 | 2-Bromo-N-methylethanamine hydrobromide - AiFChem [aifchem.com]
- 5. 2-Bromo-N-methyl-ethylamine hydrobromide | 40052-63-9 [chemicalbook.com]
- 6. 2-Bromoethylamine hydrobromide | C2H7Br2N | CID 2774217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. The hydrolysis of 2-bromo-2-methylpropane | Feature | RSC Education [edu.rsc.org]
- 9. cdhfinechemical.com [cdhfinechemical.com]
